N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide
Overview
Description
N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide is a complex organic compound with the molecular formula C36H71NO3. It is a type of ceramide, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are essential components of cell membranes and play a crucial role in cellular signaling and maintaining the skin’s barrier function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide typically involves the reaction of sphingosine with a fatty acid. The process begins with the preparation of sphingosine, which is then acylated with a fatty acid such as octadecanoic acid. The reaction conditions often include the use of a catalyst and an organic solvent to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the molecule can be reduced to form a saturated compound.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ceramides.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell membrane structure and function, and is involved in cellular signaling pathways.
Medicine: Investigated for its potential in treating skin disorders and as a component in skincare products due to its role in maintaining the skin barrier.
Industry: Used in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide involves its incorporation into cell membranes, where it helps maintain membrane integrity and participates in signaling pathways. It interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as apoptosis, differentiation, and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide: Similar structure but with a longer fatty acid chain.
N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide: Contains an acetamide group instead of an octadecanamide group.
N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide: Contains a shorter fatty acid chain.
Uniqueness
N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide is unique due to its specific fatty acid chain length, which influences its physical properties and biological functions. Its role in maintaining skin barrier function and involvement in cellular signaling pathways make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394122, DTXSID90862896 | |
Record name | N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4E)-1,3-Dihydroxyoctadec-4-en-2-yl]octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54336-64-0 | |
Record name | N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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